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Compound of Interest

Compound Name: OM-189

Cat. No.: B10801168 Get Quote

Amdiglurax (formerly NSI-189), a novel neurogenic and synaptogenic compound, has shown

therapeutic potential across a range of neurological disorders. This guide provides a

comparative overview of its effects in preclinical models of Major Depressive Disorder (MDD),

ischemic stroke, and discusses its potential relevance to Alzheimer's Disease. The

performance of Amdiglurax is compared with established treatments, supported by available

experimental data.

Mechanism of Action
Amdiglurax is a benzylpiperazine-aminopyridine compound that is believed to exert its

therapeutic effects by stimulating neurogenesis in the hippocampus and modulating brain-

derived neurotrophic factor (BDNF) signaling.[1] Unlike conventional antidepressants that

primarily target monoamine systems, Amdiglurax's unique mechanism of action suggests a

potential to address the underlying pathophysiology of certain neurological disorders

characterized by neuronal loss and impaired plasticity.

Comparative Efficacy in Neurological Disorder
Models
Major Depressive Disorder (MDD)
Amdiglurax has been investigated in both preclinical and clinical settings for MDD. Preclinical

studies in mouse models of depression have shown its behavioral efficacy.[2] Clinical trials

have further explored its antidepressant and pro-cognitive effects in patients with MDD.
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Table 1: Comparison of Amdiglurax and Fluoxetine in a Preclinical Model of MDD

Parameter Amdiglurax (NSI-189) Fluoxetine (SSRI)

Animal Model
Mouse model of depression

(novelty-suppressed feeding)

C57BL/6J mice (novelty-

suppressed feeding test)[3]

Dosage
Information not publicly

available

15 mg/kg, oral

administration[3]

Treatment Duration Chronic administration 5 weeks[3]

Key Findings
Reverses behavioral

symptoms of depression

Inconsistent effects in

C57BL/6J mice, with one study

showing a paradoxical

increase in sniffing latency.[3]

Other studies in different

strains show a decrease in

latency to eat after chronic

treatment.[4]

Effect on Neurogenesis
Stimulates neurogenesis in the

hippocampus

Chronic treatment increases

hippocampal neurogenesis.[5]

Note: Specific quantitative data from the preclinical novelty-suppressed feeding test for

Amdiglurax is not publicly available.

In a Phase 2 clinical trial involving 220 patients with MDD, Amdiglurax was administered at

doses of 40 mg and 80 mg daily for 12 weeks. While it did not show a statistically significant

improvement on the primary outcome measure, the Montgomery-Åsberg Depression Rating

Scale (MADRS), the 40 mg dose did show a significant improvement in patient-rated symptoms

on the Symptoms of Depression Questionnaire (SDQ) and the Cognitive and Physical

Functioning Questionnaire (CPFQ).[4]

Ischemic Stroke
Amdiglurax has demonstrated significant neuroprotective and restorative effects in a preclinical

model of ischemic stroke. The study highlights its potential to promote functional recovery after

an ischemic event.
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Table 2: Comparison of Amdiglurax and Edaravone in a Preclinical Model of Ischemic Stroke

Parameter Amdiglurax (NSI-189) Edaravone

Animal Model

Sprague-Dawley rats with

transient middle cerebral artery

occlusion (MCAO)[6][7]

Rats with MCAO/R

(reperfusion)[2]

Dosage
30 mg/kg, oral

administration[8]

10, 20, 30 mg/kg, oral

administration[9]

Treatment Initiation 6 hours post-MCAO[6][7] 5 hours post-operation[9]

Treatment Duration 12 weeks[6][7] 7 days[9]

Neurological Deficit

Significant amelioration of

motor and neurological

deficits[6][7]

Dose-dependent improvement

in behavioral data.[9]

Histological Outcome

Significant increments in

neurite outgrowth (MAP2

immunoreactivity) in the

hippocampus and cortex.[6][7]

Dose-dependent reduction in

cerebral infarction area and

upregulation of MAP-2.[9]

Note: Specific quantitative data on behavioral scores for the Amdiglurax study are not provided

in the publication, preventing a direct numerical comparison.

Alzheimer's Disease
While initial interest was expressed in Amdiglurax for Alzheimer's disease due to its neurogenic

properties, there is a lack of dedicated preclinical studies of Amdiglurax in established animal

models of this disease.[1] However, its mechanism of action, particularly the stimulation of

hippocampal neurogenesis, aligns with therapeutic strategies being explored for Alzheimer's.

For comparison, the effects of the standard-of-care medication, donepezil, on neurogenesis

and cognition in Alzheimer's models are presented.

Table 3: Effects of Donepezil in Preclinical Models of Alzheimer's Disease
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Parameter Donepezil

Animal Model 3xTg-AD mouse model[10]

Dosage 1.3 mg/kg[10]

Treatment Duration 4 months[10]

Cognitive Outcome Significantly improved cognitive capabilities.[10]

Effect on Hippocampus

Reduced levels of soluble and insoluble Aβ

proteins and senile plaques; prevented dendritic

spine loss.[10] In other models, donepezil has

been shown to enhance hippocampal

neurogenesis.[11][12]

Experimental Protocols
Preclinical Stroke Model with Amdiglurax (Tajiri et al.)

Animal Model: Adult male Sprague-Dawley rats.[6][7]

Surgical Procedure: Transient middle cerebral artery occlusion (MCAO) was induced using

the intraluminal suture method. The occlusion was maintained for a specific duration before

reperfusion.[13][14][15]

Drug Administration: Amdiglurax (30 mg/kg) was administered orally, starting 6 hours after

the MCAO procedure, and continued daily for 12 weeks.[6][7][8]

Behavioral Assessments: A battery of behavioral tests was conducted to assess motor and

neurological deficits at various time points up to 24 weeks post-stroke.

Histological Analysis: At the end of the study, brains were processed for

immunohistochemistry to assess neurite outgrowth using Microtubule-Associated Protein 2

(MAP2) as a marker.[6][7]

Phase 2 Clinical Trial of Amdiglurax in MDD
Study Design: A randomized, double-blind, placebo-controlled study.
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Participants: 220 adult patients with a diagnosis of recurrent major depressive disorder.

Intervention: Patients were randomized to receive Amdiglurax 40 mg daily, 80 mg daily, or

placebo for 12 weeks.

Outcome Measures:

Primary: Change from baseline in the Montgomery-Åsberg Depression Rating Scale

(MADRS) total score.

Secondary: Changes in the Symptoms of Depression Questionnaire (SDQ), Cognitive and

Physical Functioning Questionnaire (CPFQ), and other cognitive assessments.[4]
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Caption: Proposed signaling pathway for Amdiglurax.
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Caption: Experimental workflow for the Amdiglurax preclinical stroke study.
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Caption: Logical relationship of BDNF modulation in neurological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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